Lipophilicity Modulation: Cyclopropyl vs. Methyl vs. Phenyl at N1
The target compound exhibits an intermediate XLogP3 of 1.7, placing it between the more polar 3-bromo-1-methyl-1H-pyrazole (XLogP3 ≈0.8) and the highly lipophilic 3-bromo-1-phenyl-1H-pyrazole (XLogP3 ≈2.8) [1][2]. This lipophilicity window is often desirable for balancing aqueous solubility and membrane permeability in drug-like candidates [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-bromo-1-methyl-1H-pyrazole: 0.8; 3-bromo-1-phenyl-1H-pyrazole: 2.8 (estimated from ChemDraw/ChemSpider predictions) |
| Quantified Difference | Δ = +0.9 (vs. methyl), Δ = -1.1 (vs. phenyl) |
| Conditions | Computed via XLogP3 algorithm (PubChem/ChemSpider) |
Why This Matters
A lipophilicity of 1.7 avoids the solubility penalties of high-LogP phenyl analogs while maintaining better permeability than the more polar methyl analog, making it a preferred choice for oral bioavailability optimization.
- [1] PubChem CID 84660826 – XLogP3 for 3-bromo-1-cyclopropyl-1H-pyrazole. View Source
- [2] PubChem CID 329766858 – 3-bromo-1-methyl-1H-pyrazole; ChemSpider ID 50877-46-8 for 3-bromo-1-phenyl-1H-pyrazole. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
